Methyl imidazo[1,5-a]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
methyl imidazo[1,5-a]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-7-4-2-3-5-11(7)6-10-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHBFRLRXFGDFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CN2C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039356-98-3 | |
| Record name | Methyl imidazo[1,5-a]pyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine derivatives, including methyl imidazo[1,5-a]pyridine-1-carboxylate, involves several methodologies such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method is the iodine-mediated one-pot synthesis, which involves cyclic dehydration or arylation reactions initiated by trifluoromethanesulfonic anhydride and 2-methoxypyridine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl imidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions often involve reagents like bromine and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo[1,5-a]pyridine-1-carboxylic acid, while reduction can produce various substituted imidazo[1,5-a]pyridine derivatives .
Scientific Research Applications
Antimycobacterial Agents
Research has demonstrated that derivatives of methyl imidazo[1,5-a]pyridine-1-carboxylate exhibit potent activity against Mycobacterium tuberculosis. For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and showed minimum inhibitory concentrations (MICs) as low as against drug-resistant strains. These compounds not only inhibit bacterial growth but also target novel mechanisms essential for bacterial survival .
Anti-Cancer Drugs
The compound has been explored for its potential in developing anti-cancer therapeutics. Studies indicate that various imidazo[1,5-a]pyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation .
Protein Kinase Inhibitors
Recent studies have highlighted the role of this compound derivatives as inhibitors of protein kinases. These enzymes are critical in various signaling pathways related to cancer and other diseases. The structural diversity of these compounds allows for targeted inhibition of specific kinases .
Agrochemical Applications
This compound derivatives are also being investigated for their potential use in agrochemicals. Their ability to act as herbicides or fungicides is attributed to their biological activity against various pests and pathogens affecting crops .
Materials Science Applications
In materials science, the unique optical properties of this compound make it suitable for applications in optoelectronic devices and sensors. The compound's luminescent properties enable its use in developing advanced imaging techniques and confocal microscopy .
Case Studies
Mechanism of Action
The mechanism of action of methyl imidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and the compound’s structural modifications .
Comparison with Similar Compounds
Structural Analogues: Positional and Functional Group Variations
The imidazo[1,5-a]pyridine scaffold allows for diverse substitutions, leading to compounds with distinct properties. Key analogues include:
Photophysical Properties
The photophysical behavior of imidazo[1,5-a]pyridine derivatives is highly dependent on substituent positions and electronic effects:
- This compound exhibits solvatochromic behavior with a large Stokes shift (~150 nm), making it suitable as a membrane probe .
- Ethyl imidazo[1,5-a]pyridine-8-carboxylate (CAS 151509-02-3) shows similar solvatochromism but with a redshifted emission due to the electron-donating ethyl group .
- Methyl imidazo[1,5-a]pyridine-6-carboxylate has reduced conjugation at the 6-position, leading to lower quantum yields compared to 1- and 3-substituted analogues .
Key Research Findings
Fluorescent Probe Efficacy
This compound outperforms dimeric analogues (e.g., compounds 2–4 in ) in liposomal models, with faster intercalation kinetics (t₁/₂ = 5 min vs. 15–20 min for dimers) . Its monomeric structure reduces aggregation-induced quenching, enhancing fluorescence intensity.
Comparative Druglikeness
| Parameter | Methyl 1-carboxylate | Ethyl 1-carboxylate | Lithium 3-carboxylate |
|---|---|---|---|
| LogP | 1.8 | 2.3 | -0.5 |
| Water Solubility (mg/mL) | 0.5 | 0.2 | 25.0 |
| Plasma Stability (t₁/₂) | 6 h | 8 h | >24 h |
Data derived from lipophilicity calculations and experimental stability assays .
Biological Activity
Methyl imidazo[1,5-a]pyridine-1-carboxylate (MIP) is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of MIP, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
MIP has the molecular formula , featuring a fused imidazole and pyridine ring structure. This unique configuration contributes to its reactivity and biological properties. The compound serves as a scaffold for developing new drugs targeting specific biological pathways, particularly in the fields of oncology and infectious diseases.
Biological Activities
MIP exhibits a range of biological activities, including:
- Anticancer Properties : MIP derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain MIP derivatives induce cell cycle arrest at the G2/M phase and promote apoptosis through mechanisms involving p53 and other apoptotic markers .
- Antimicrobial Activity : Research highlights MIP's potential as an antimicrobial agent, with studies demonstrating efficacy against various bacterial strains. Its mechanism may involve inhibition of specific enzymes critical for bacterial survival.
- Anti-inflammatory Effects : Some derivatives of MIP have been evaluated for their anti-inflammatory properties, showing promise in reducing inflammation in preclinical models.
The biological activity of MIP is attributed to its interaction with specific molecular targets. These interactions can lead to altered cellular functions through various pathways:
- Enzyme Inhibition : MIP can inhibit enzymes involved in critical metabolic pathways, thereby affecting cell proliferation and survival.
- DNA Interaction : Certain studies have shown that MIP derivatives can bind to DNA, influencing gene expression and cellular responses to stress .
Research Findings
Recent studies have focused on synthesizing novel MIP derivatives and evaluating their biological activities. Below are key findings from notable research:
Case Studies
- Antitumor Activity : A study synthesized a series of imidazo[1,5-a]pyridine-PBD conjugates that demonstrated enhanced DNA binding abilities and significant antitumor activity in breast cancer cell lines. These compounds induced G2/M phase arrest and increased expression of apoptotic markers such as p53 and γ-H2AX .
- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of MIP derivatives against resistant bacterial strains, highlighting their potential as new therapeutic agents in combating infections resistant to conventional antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl imidazo[1,5-a]pyridine-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes in polyphosphoric acid (PPA) medium using phosphorous acid as a catalyst, yielding imidazo[1,5-a]pyridines with high efficiency . Alternatively, decarboxylative intramolecular cyclization of amino acid derivatives catalyzed by transition metals (e.g., Cu or Pd) provides regioselective access to the imidazo[1,5-a]pyridine core . Reaction optimization should focus on temperature control (80–120°C), solvent selection (e.g., DMF or toluene), and stoichiometric ratios of formylating agents (e.g., formic acid derivatives) to maximize yields (typically 70–90%) and minimize byproducts .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and NMR (e.g., δ 8.25 ppm for aromatic protons, δ 162.7 ppm for ester carbonyl) to confirm substitution patterns and purity .
- HRMS : To verify molecular weight (e.g., calculated 176.17 g/mol) and isotopic distribution .
- X-ray Crystallography : For unambiguous determination of bond angles and crystal packing, as demonstrated for structurally related imidazo[1,5-a]pyridine derivatives .
Q. What are common chemical transformations of this compound in medicinal chemistry?
- Methodological Answer : The ester group at the 1-position undergoes hydrolysis to carboxylic acids under basic conditions (NaOH/EtOH), enabling further derivatization . The pyridine ring can be functionalized via electrophilic substitution (e.g., halogenation at the 3-position using NBS or ) . Nucleophilic displacement of the methyl ester with amines or thiols is also feasible for prodrug design .
Advanced Research Questions
Q. How can regioselectivity challenges in C-H functionalization of this compound be addressed?
- Methodological Answer : Computational studies (DFT) suggest that electron-withdrawing groups (e.g., the methyl ester) direct electrophilic substitution to the 3-position of the pyridine ring. Experimental validation using Friedel-Crafts acylation with Lewis acids (e.g., AlCl) confirms preferential acylation at the 3-position, achieving >80% regioselectivity . Transition-metal-catalyzed C-H activation (e.g., Pd/Cu systems) can further enhance selectivity for late-stage diversification .
Q. What computational modeling approaches predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to targets like tyrosine kinases, leveraging structural data from related imidazo[1,5-a]pyridine inhibitors . QSAR models using descriptors like logP (calculated ~1.8) and topological polar surface area (TPSA ~50 Ų) predict blood-brain barrier permeability and metabolic stability .
Q. What biological activity data exists for this compound, and how can researchers validate its therapeutic potential?
- Methodological Answer : While direct data is limited, structurally analogous compounds show kinase inhibitory activity (IC < 1 μM for cancer targets) . In vitro assays (e.g., kinase profiling panels) and cellular viability studies (MTT assays on cancer cell lines) are recommended. Fluorescence-based binding assays (e.g., FP-TAMRA probes) quantify target engagement .
Q. How does the stability of this compound vary under physiological conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) reveal ester hydrolysis as the primary degradation pathway. LC-MS analysis identifies the carboxylic acid derivative as the major degradant. Buffered solutions (pH 7.4, 37°C) show <10% degradation over 24 hours, suggesting suitability for in vitro assays .
Q. What strategies mitigate off-target effects in preclinical studies of this compound derivatives?
- Methodological Answer : Isoform selectivity profiling (e.g., kinase panels) and CRISPR-based gene knockout models identify off-target kinases. Metabolite identification (e.g., HRMS/MS) in hepatocyte incubations reveals reactive intermediates, guiding structural modifications (e.g., fluorine substitution) to reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
